2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione
Description
2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione is a dimeric phthalimide derivative characterized by two isoindole-1,3-dione (phthalimide) moieties connected via a phenoxy-propoxy-propyl linker.
Properties
IUPAC Name |
2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-21-7-1-2-8-22(21)26(32)29(25)15-5-17-35-19-11-13-20(14-12-19)36-18-6-16-30-27(33)23-9-3-4-10-24(23)28(30)34/h1-4,7-14H,5-6,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVUORSEHSBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)OCCCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. This reaction forms the isoindole-1,3-dione core, which can then be further functionalized through various synthetic methods . One common approach involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs high-yield, scalable methods. These methods include the use of continuous flow reactors and green chemistry principles to minimize waste and improve atom economy . The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives with additional functional groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives with various substituents, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: These compounds are used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Key Structural Differences:
Dimeric vs. Monomeric Phthalimides: The target compound contains two phthalimide groups, unlike most analogs in –3 and 8, which are monomeric. Dimeric structures may enhance binding avidity in enzyme inhibition or receptor modulation .
Linker Diversity: The phenoxy-propoxy-propyl linker in the target compound contrasts with acryloyl (), hydroxyalkylamino (), or benzoisothiazol-piperidine () linkers. Ether-based linkers (as in the target) typically improve metabolic stability compared to ester or amine linkages .
Substituent Effects: Analogs with electron-withdrawing groups (e.g., chloro in Compound 4, ) or bulky aromatic systems (e.g., benzoisothiazol in ) show varied bioactivity profiles, suggesting that the target compound’s unsubstituted phenoxy groups may prioritize flexibility over target specificity .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The target compound’s ether linkages and lack of ionizable groups (unlike ’s amino derivatives) may reduce water solubility, necessitating formulation optimization .
- Bioavailability : highlights that propyl-linked phthalimides (e.g., 2-(3-benzoisothiazol-propyl) derivative) achieve significant in vivo activity, suggesting the target compound’s linker length is suitable for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
